(2-(Chloromethyl)phenyl)methanamine

Catalog No.
S12368881
CAS No.
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Chloromethyl)phenyl)methanamine

Product Name

(2-(Chloromethyl)phenyl)methanamine

IUPAC Name

[2-(chloromethyl)phenyl]methanamine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,10H2

InChI Key

CHRHYDYCZOGRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)CCl

(2-(Chloromethyl)phenyl)methanamine is an organic compound characterized by the presence of a chloromethyl group attached to a phenyl ring and an amine functional group. Its molecular formula is C8H10ClN, and it features a chlorine atom at the ortho position relative to the amine group. This unique positioning influences its chemical reactivity and biological properties, making it a compound of interest in both synthetic chemistry and pharmacology.

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
  • Reduction: (2-(Chloromethyl)phenyl)methanamine can be reduced to (2-(methyl)phenyl)methanamine using reducing agents like lithium aluminum hydride.
  • Oxidation: The amine group can undergo oxidation to form corresponding imines or other nitrogen-containing compounds.

These reactions are facilitated under specific conditions, such as the presence of bases or acids, and can yield various derivatives that may possess different properties.

Research indicates that (2-(Chloromethyl)phenyl)methanamine may exhibit biological activity, particularly in antimicrobial and antifungal domains. The presence of the chloromethyl group enhances its reactivity, potentially increasing its effectiveness against certain pathogens. Studies on similar compounds suggest that modifications in the structure can lead to varying degrees of biological efficacy, making this compound a candidate for further investigation in medicinal chemistry.

The synthesis of (2-(Chloromethyl)phenyl)methanamine typically involves several steps:

  • Chloromethylation: Benzyl alcohol is commonly chloromethylated using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This reaction occurs under mild conditions and yields (2-(Chloromethyl)phenyl)methanol.
  • Amine Formation: The chloromethylated product can then be treated with ammonia or primary amines to introduce the amine functionality, resulting in (2-(Chloromethyl)phenyl)methanamine.

This method allows for scalability and adaptability in industrial settings, emphasizing environmentally friendly practices.

(2-(Chloromethyl)phenyl)methanamine has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development.
  • Polymer Production: The compound can be utilized in producing polymers where its functional groups participate in polymerization reactions.
  • Biological Research: Its potential antimicrobial properties make it a subject of interest for developing new drugs or therapeutic agents.

Interaction studies involving (2-(Chloromethyl)phenyl)methanamine focus on its reactivity with biological targets. Investigations into its binding affinities with enzymes or receptors could provide insights into its mechanism of action and therapeutic potential. Additionally, studies on how this compound interacts with various nucleophiles can elucidate its role in synthetic pathways and biological systems.

Several compounds share structural similarities with (2-(Chloromethyl)phenyl)methanamine, each exhibiting unique properties due to variations in their functional groups or positions. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
BenzylamineLacks chloromethyl groupMore stable; less reactive in nucleophilic substitutions
(4-(Chloromethyl)phenyl)methanamineChlorine at para positionDifferent steric effects; altered reactivity
(2-(Bromomethyl)phenyl)methanamineBromine instead of chlorineGenerally more reactive due to bromine's larger size
(2-(Chlorophenyl)methanolLacks amine functionalityDifferent reactivity profile; used primarily as an alcohol

The unique placement of the chlorine atom at the ortho position in (2-(Chloromethyl)phenyl)methanamine significantly influences its reactivity compared to these similar compounds. This characteristic makes it particularly valuable for specific synthetic applications and potential biological activities.

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

155.0501770 g/mol

Monoisotopic Mass

155.0501770 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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